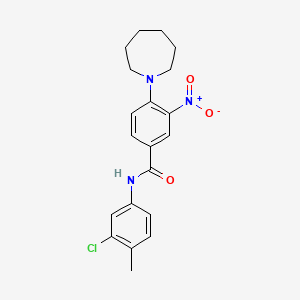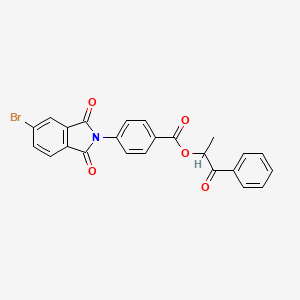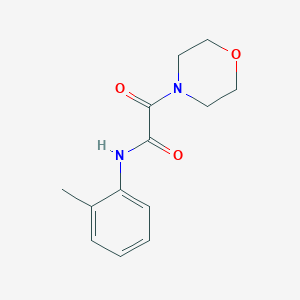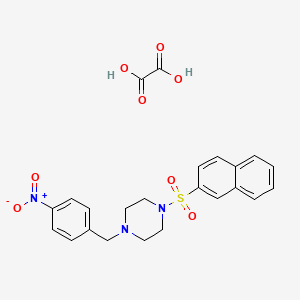![molecular formula C21H26N2O5 B3947706 N-{4-[(isobutylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B3947706.png)
N-{4-[(isobutylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide
Vue d'ensemble
Description
N-{4-[(isobutylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide, also known as IBTABA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBTABA is a derivative of the benzamide class of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
N-{4-[(isobutylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the dopamine transporter, which could lead to the development of new treatments for addiction and other neurological disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies. In drug discovery, this compound has been used as a scaffold for the development of new compounds with diverse biological activities.
Mécanisme D'action
The mechanism of action of N-{4-[(isobutylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and transporters in the body. This compound has been shown to inhibit the activity of the dopamine transporter, which could lead to increased levels of dopamine in the brain. This compound has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. In neuroscience, this compound has been shown to increase dopamine levels in the brain, leading to increased reward signaling and potential addiction. This compound has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory disorders. In cancer research, this compound has been shown to inhibit cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(isobutylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments, including its diverse biological activities and its ability to serve as a scaffold for the development of new compounds. However, this compound also has limitations, including its potential for addiction and its lack of specificity for certain enzymes and transporters.
Orientations Futures
There are several future directions for research on N-{4-[(isobutylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide. One direction is the development of new compounds based on the this compound scaffold with improved specificity and potency. Another direction is the investigation of the potential for this compound as a treatment for addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[4-(2-methylpropylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-13(2)12-22-20(24)14-6-8-16(9-7-14)23-21(25)15-10-17(26-3)19(28-5)18(11-15)27-4/h6-11,13H,12H2,1-5H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWYFCNDONHULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-butyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3947630.png)
![1-(4-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947635.png)
![ethyl 1-{3-[(2-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3947657.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B3947664.png)



![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(3-methylphenyl)pentanamide](/img/structure/B3947686.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B3947695.png)

![N-{[1-(diphenylmethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}acetamide](/img/structure/B3947713.png)
![3-[({2-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B3947715.png)
![methyl 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3947720.png)
![5-amino-2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3947727.png)